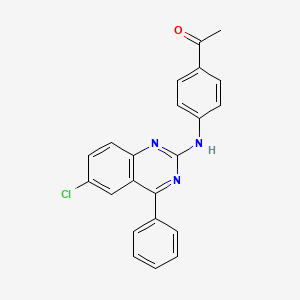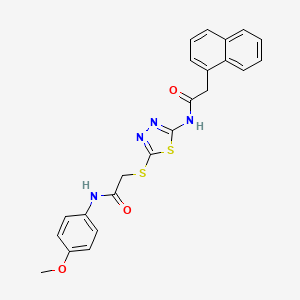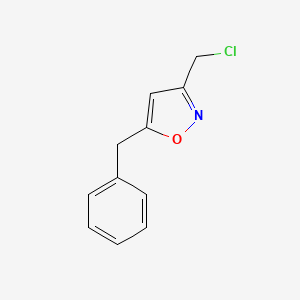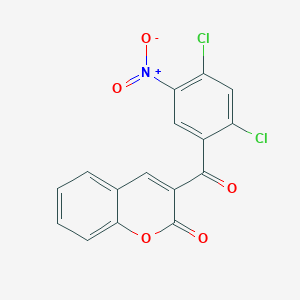
1-(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. They act on various pathways involved in cancer cell proliferation and survival. For instance, some quinazoline compounds have been found to inhibit tyrosine kinase enzymes, which are often overactive in cancer cells . The specific compound may be researched for its potential to act as a kinase inhibitor, which could be useful in the treatment of cancers such as lung and pancreatic cancers.
Antibacterial Properties
The emergence of drug-resistant bacterial strains has led to a renewed interest in quinazoline derivatives as potential antibacterial agents. These compounds have shown promise in combating resistant bacteria strains, making them valuable in the development of new antibiotics .
Antiviral Applications
Quinazoline derivatives have also been explored for their antiviral activities. They can interfere with viral replication and are considered as potential treatments for diseases caused by viruses. The compound “1-(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)ethanone” could be part of studies aimed at finding new treatments for viral infections .
Anti-Inflammatory and Analgesic Effects
These compounds have demonstrated significant anti-inflammatory and analgesic effects, which could make them suitable for the development of new pain relief medications. Their mechanism of action often involves the modulation of inflammatory pathways .
Anticonvulsant Potential
Research has indicated that quinazoline derivatives can have anticonvulsant properties, making them candidates for the treatment of epilepsy and other seizure disorders. They may modulate neurotransmitter release or ion channel activity in the brain .
Antimalarial Activity
Quinazoline derivatives have shown potential as antimalarial agents. They may inhibit enzymes that are essential for the survival of the malaria parasite, offering a possible new avenue for malaria treatment .
Antioxidant Properties
These compounds can act as antioxidants, protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders. The compound could be investigated for its ability to scavenge free radicals .
Enzyme Inhibition
Quinazoline derivatives have been reported to inhibit various enzymes, such as α-glucosidase, which is involved in carbohydrate metabolism. This inhibition can be beneficial in the management of conditions like diabetes, where controlling blood sugar levels is crucial .
将来の方向性
Quinazoline and quinazolinone derivatives have received significant attention due to their wide and distinct biopharmaceutical activities . There is ongoing research into the synthesis and investigation of new structural prototypes with more effective biological activity . This suggests that there may be future research opportunities involving “1-(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)ethanone” and similar compounds.
特性
IUPAC Name |
1-[4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O/c1-14(27)15-7-10-18(11-8-15)24-22-25-20-12-9-17(23)13-19(20)21(26-22)16-5-3-2-4-6-16/h2-13H,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSDLRGGIBXRSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2989008.png)



![N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2989014.png)
![1-(2,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2989020.png)
![N-(2,3-dimethoxyphenyl)-4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2989023.png)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2989024.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2989025.png)


![6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline](/img/structure/B2989028.png)

